molecular formula C7H10N2O B1276737 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 21686-05-5

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1276737
CAS No.: 21686-05-5
M. Wt: 138.17 g/mol
InChI Key: TXXZNYALZCZZSY-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., pyridine). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXZNYALZCZZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427120
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21686-05-5
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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